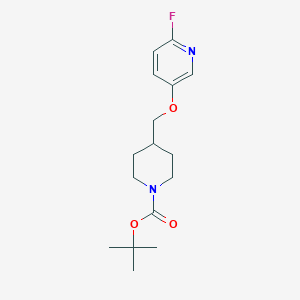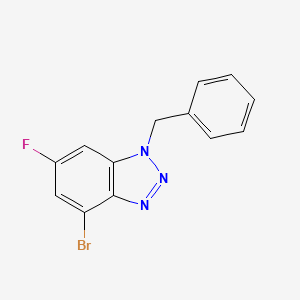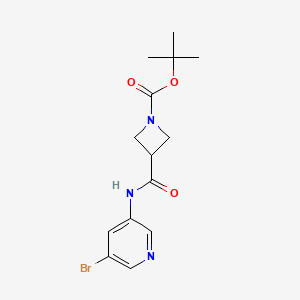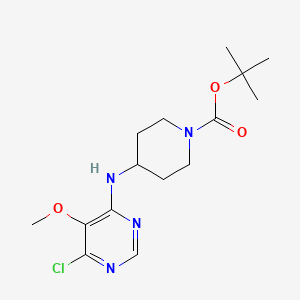
2-Methyl-5-vinyl-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-vinyl-benzoic acid tert-butyl ester is an organic compound belonging to the class of benzoic acid esters. It features a benzene ring substituted with a methyl group at the second position, a vinyl group at the fifth position, and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylbenzoic acid and tert-butanol.
Esterification Reaction: The carboxylic acid group of 2-methylbenzoic acid is converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Vinyl Group Introduction: The vinyl group can be introduced through a halogenation reaction followed by a dehydrohalogenation process. For example, bromination of 2-methylbenzoic acid tert-butyl ester followed by treatment with a strong base like potassium tert-butoxide can yield the vinyl derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and halogenation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) is common.
Substitution: Typical reagents include bromine (Br₂) for halogenation and strong bases like sodium hydroxide (NaOH) for dehydrohalogenation.
Major Products Formed:
Oxidation: 2-Methyl-5-vinyl-benzoic acid
Reduction: 2-Methyl-5-ethyl-benzoic acid tert-butyl ester
Substitution: Various halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-vinyl-benzoic acid tert-butyl ester is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-5-vinyl-benzoic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-vinyl-benzoic acid tert-butyl ester
2-Methyl-6-vinyl-benzoic acid tert-butyl ester
3-Methyl-5-vinyl-benzoic acid tert-butyl ester
Uniqueness: 2-Methyl-5-vinyl-benzoic acid tert-butyl ester is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. The position of the vinyl group at the fifth position provides distinct chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl 5-ethenyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-6-11-8-7-10(2)12(9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBDQKMXDXKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide](/img/structure/B8128590.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8128621.png)

![5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)




![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine](/img/structure/B8128661.png)


